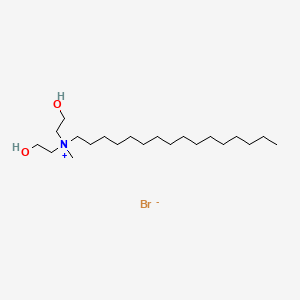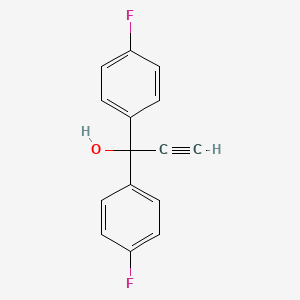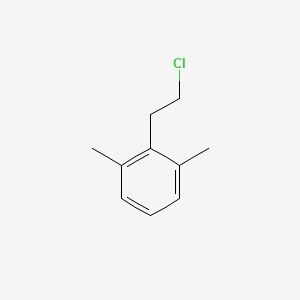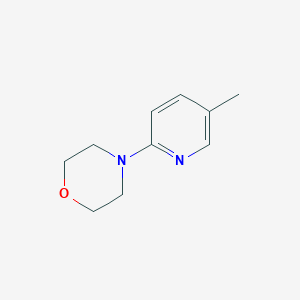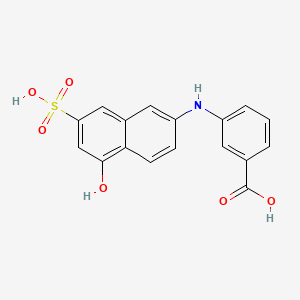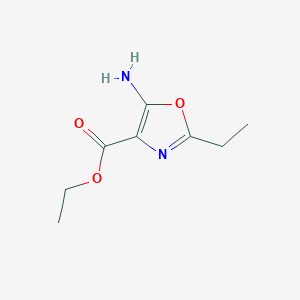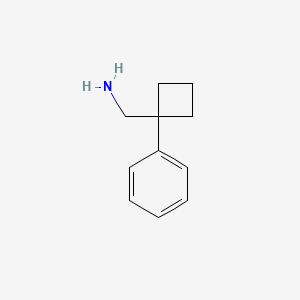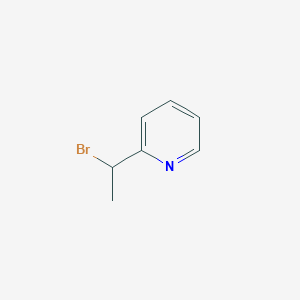
2-(1-Bromoethyl)pyridine
Descripción general
Descripción
2-(1-Bromoethyl)pyridine is a pyridine derivative . It has a molecular formula of C7H8BrN . It is used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Molecular Structure Analysis
The molecular structure of 2-(1-Bromoethyl)pyridine is represented by the SMILES stringCC(C1=NC=CC=C1)Br.Br . The molecular weight is 266.96 . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Bromoethyl)pyridine include a molecular weight of 186.05 and a molecular formula of C7H8BrN . The compound is solid in form .Aplicaciones Científicas De Investigación
Synthesis of Colorimetric and Fluorescence Chemosensors
2-(Bromomethyl)pyridine is used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensors . These chemosensors are used in the detection of various ions and molecules in solution, providing a visual or fluorescent signal upon binding.
Preparation of Pyridylmethyl-1H-1,2,3-Triazolylpyridine
This compound may be used in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine . This molecule could have potential applications in coordination chemistry and catalysis due to the presence of the triazole and pyridine moieties.
Synthesis of Benzoxazinones
2-(Bromomethyl)pyridine can be used in the synthesis of 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one and 8-methyl-2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one . Benzoxazinones are a class of compounds that have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Preparation of Styrylbenzonitriles
This compound can be used in the synthesis of trans-4-(4-(bis(pyridin-2-ylmethyl)amino)styryl)benzonitrile . Styrylbenzonitriles are a class of compounds that have potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Synthesis of Pyridylmethyl Amines
2-(Bromomethyl)pyridine can be used in the preparation of 2-[N-(2-aminoethanethiol)methyl]-pyridine and 2-[N-(ethylenediamino)-methyl]-pyridine . These amines could have potential applications in coordination chemistry and as ligands in metal complexation.
Preparation of Imidazolium Salts
This compound can be used in the synthesis of 3-(carboxymethyl)-1-[(pyridin-2-yl)methyl]-3H-imidazol-1-ium trifluoroacetate and 3-[(S)-1-carboxy-2-methylpropyl]-1-[(pyridin-2-yl)methyl]-3H-imidazol-1-ium trifluoroacetate . These imidazolium salts could have potential applications in the field of ionic liquids and green chemistry.
Safety And Hazards
Safety data sheets indicate that 2-(1-Bromoethyl)pyridine should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Propiedades
IUPAC Name |
2-(1-bromoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNOPMZKPTBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572124 | |
| Record name | 2-(1-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromoethyl)pyridine | |
CAS RN |
75504-01-7 | |
| Record name | 2-(1-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




